molecular formula C18H21ClN4O3S B11010496 {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone

{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone

Cat. No.: B11010496
M. Wt: 408.9 g/mol
InChI Key: YEYJFXZGLDVHAH-UHFFFAOYSA-N
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Description

{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone is a complex organic compound that features a combination of piperazine and indazole moieties

Properties

Molecular Formula

C18H21ClN4O3S

Molecular Weight

408.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone

InChI

InChI=1S/C18H21ClN4O3S/c19-13-5-7-14(8-6-13)27(25,26)23-11-9-22(10-12-23)18(24)17-15-3-1-2-4-16(15)20-21-17/h5-8H,1-4,9-12H2,(H,20,21)

InChI Key

YEYJFXZGLDVHAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and indazole intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The indazole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization and condensation reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as an enzyme inhibitor, while the piperazine and indazole moieties contribute to its overall stability and reactivity .

Biological Activity

The compound {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone is a novel chemical entity with diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-chlorophenyl sulfonyl group and a tetrahydro-indazole moiety. Its molecular formula is C16H19ClN4O2SC_{16}H_{19}ClN_{4}O_{2}S, with a molecular weight of approximately 368.87 g/mol. The presence of the sulfonyl group is significant for its biological activity, as it often enhances the solubility and bioavailability of pharmaceutical compounds.

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:

  • Enzyme Inhibition : The sulfonamide group can act as an inhibitor for several enzymes, particularly those involved in metabolic pathways.
  • Receptor Modulation : The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Antimicrobial Activity

Studies have demonstrated that related compounds exhibit moderate to strong antibacterial effects against various strains. For instance:

  • In vitro Studies : Compounds similar to {4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone have shown significant activity against Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The compound may also possess anticancer properties. Research on structurally related indazole derivatives has indicated:

  • Cell Proliferation Inhibition : Indazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuropharmacological Effects

Given the piperazine component:

  • Potential Antidepressant Activity : Compounds with similar structures have been evaluated for their ability to modulate serotonin and dopamine pathways, indicating potential use in treating mood disorders .

Case Studies

  • Antibacterial Screening : A study synthesized several derivatives based on the 4-chlorophenylsulfonyl piperazine structure. Among them, some exhibited IC50 values indicating strong urease inhibition (e.g., IC50 = 2.14 ± 0.003 µM) .
  • Antitumor Activity : In vivo studies on related pyrazole derivatives showed promising results against tumor growth in mouse models, suggesting that modifications to the indazole structure could enhance efficacy .

Data Tables

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialSalmonella typhi15.0
AntibacterialBacillus subtilis12.5
Urease InhibitionVarious2.14 ± 0.003
AntitumorMouse Tumor ModelsNot specified

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